molecular formula C14H12N2 B130455 1-Benzylpyrrolo[2,3-b]pyridine CAS No. 152955-68-5

1-Benzylpyrrolo[2,3-b]pyridine

Numéro de catalogue: B130455
Numéro CAS: 152955-68-5
Poids moléculaire: 208.26 g/mol
Clé InChI: DBMKVSWIHRGBBC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Benzylpyrrolo[2,3-b]pyridine (CAS 152955-68-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₁₂N₂ and a molecular weight of 208.26 g/mol . It is synthesized via N1-alkylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine using benzyl bromide in the presence of KOH and tetrabutylammonium hydrogen sulfate, achieving near-quantitative yields (99%) . While its boiling point remains undocumented, it is stored under inert atmospheric conditions to prevent degradation .

Mécanisme D'action

Target of Action

1-Benzylpyrrolo[2,3-b]pyridine is a compound that has been studied for its potential role in the inhibition of the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

It is believed to interact with its targets, such as fgfrs, by binding to the hinge region of the receptor . This binding could potentially inhibit the activation of the receptor, thereby preventing the downstream signaling pathways that lead to cell proliferation and other processes .

Biochemical Pathways

Upon binding to FGFRs, this compound may inhibit the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting these pathways, this compound could potentially prevent the abnormal cell proliferation seen in various types of cancers .

Pharmacokinetics

It is known that the compound has a molecular weight of 20826 .

Result of Action

It is believed that the compound’s interaction with fgfrs could potentially inhibit the receptor’s activation and prevent the downstream signaling pathways that lead to abnormal cell proliferation .

Action Environment

It is known that the compound is synthesized under specific conditions, such as temperature and solvent conditions

Activité Biologique

1-Benzylpyrrolo[2,3-b]pyridine is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.

This compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) . The interaction occurs through the formation of hydrogen bonds with specific amino acids in the receptor's hinge region, leading to receptor dimerization and subsequent autophosphorylation. This activates downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are crucial for various cellular functions such as proliferation and survival.

In Vitro Studies

Research has demonstrated that this compound exhibits potent anti-proliferative effects against breast cancer cell lines (4T1 cells). The compound not only inhibits cell proliferation but also induces apoptosis, suggesting its potential as an anticancer agent. The mechanism involves modulation of key proteins associated with cell cycle regulation and apoptosis .

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to confirm the therapeutic efficacy and safety profile of this compound. Current literature lacks comprehensive in vivo data; thus, further investigations are warranted to assess its pharmacokinetics and therapeutic index.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the benzyl substituent have been shown to affect the potency against FGFRs and other targets. For example, the introduction of electron-donating or withdrawing groups on the benzyl moiety can enhance or diminish activity .

Comparative Biological Activity

To understand the potential of this compound relative to other compounds in its class, a comparative analysis is presented below:

CompoundTargetIC50 (nM)Activity Description
This compoundFGFR17Potent inhibitor
4hFGFR29Pan-FGFR inhibitor
Compound from PDGFRβ10Multi-target kinase inhibition
Compound from PDE4B50Selective inhibitor

Case Studies

Several studies have highlighted the efficacy of pyrrolo derivatives in various biological contexts:

Applications De Recherche Scientifique

Kinase Inhibition

One of the most significant applications of 1-benzylpyrrolo[2,3-b]pyridine is its use as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer.

  • Fibroblast Growth Factor Receptors (FGFRs) : Research indicates that derivatives of this compound exhibit potent inhibitory activity against FGFRs, which are implicated in tumorigenesis. For instance, compound 4h demonstrated IC50 values of 7 nM against FGFR1 and showed significant antiproliferative effects on breast cancer cell lines (4T1) .
  • SGK-1 Kinase : Another notable application is in the inhibition of SGK-1 kinase, which is involved in renal and cardiovascular diseases. Compounds derived from this compound have been shown to inhibit SGK-1 activity, suggesting potential therapeutic uses in electrolyte balance regulation and cell proliferation control .

Drug Discovery

The compound's unique structure allows for modifications that can enhance biological activity. Variations in substituents on the benzyl group can significantly influence binding affinity and selectivity towards target kinases. For example:

Compound NameStructure FeaturesUnique Properties
1-Methylpyrrolo[2,3-b]pyridineMethyl substitution at the 1-positionDifferent pharmacokinetic properties
1-(4-Methoxybenzyl)pyrrolo[2,3-b]pyridineMethoxy substitution on the benzyl groupIncreased solubility and altered receptor binding
1-(Phenylmethyl)pyrrolo[2,3-b]pyridinePhenyl substitution instead of benzylVariations in biological activity against different targets

These modifications allow researchers to tailor compounds for specific therapeutic outcomes .

Organic Electronics Applications

Beyond medicinal chemistry, this compound has been investigated for its potential use in organic light-emitting diodes (OLEDs) :

  • The compound's aromatic structure and electron-donating properties contribute to efficient charge transport and promising light-emitting characteristics. Studies have shown that incorporating this compound into conjugated polymers can lead to OLEDs with tunable emission colors and improved device performance .

FGFR Inhibitors

In a study focused on FGFR inhibition, researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives. Among these, one compound exhibited an IC50 value of 1900 nM against FGFR1, demonstrating significant potential for targeted cancer therapies . The study highlighted the importance of structural modifications to enhance binding interactions within the ATP-binding site of FGFRs.

SGK-1 Inhibition

Research into SGK-1 inhibition revealed that certain derivatives of this compound could effectively modulate SGK-1 activity, presenting new avenues for treating renal diseases and cardiovascular conditions . This underscores the compound's versatility as a scaffold for developing new therapeutics.

Q & A

Q. What are the key synthetic strategies for introducing the benzyl group to the pyrrolo[2,3-b]pyridine scaffold?

Basic
The benzyl group is typically introduced via N1-alkylation under phase-transfer conditions. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with benzyl bromide in the presence of KOH and tetrabutylammonium hydrogen sulfate (Bu4N+HSO4⁻) as a phase-transfer catalyst. This method achieves 99% yield for 1-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (compound 9 ) . Alternative routes include palladium-catalyzed cross-coupling for functionalized derivatives (e.g., 3,5-disubstituted analogs) .

Q. How is the structural confirmation of 1-benzylpyrrolo[2,3-b]pyridine derivatives achieved?

Basic
Single-crystal X-ray diffraction is the gold standard. For instance, the structure of N-[(3RS,4RS)-1-benzyl-4-methyl-piperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine was resolved with a mean C–C bond length of 0.002 Å and an R factor of 0.039 . Complementary techniques include NMR (e.g., ¹H/¹³C for substituent analysis) and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibitory activity?

Advanced
Modifications at C3 and C5 positions significantly impact kinase selectivity and potency. For fibroblast growth factor receptor (FGFR) inhibitors:

  • C5 trifluoromethyl groups enhance hydrophobic interactions with the hinge region (e.g., compound 4h : FGFR1 IC₅₀ = 7 nM).
  • C3 methoxyphenyl substituents improve selectivity over VEGFR and PDGFR .
CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)Selectivity Ratio (FGFR1/VEGFR)
4h79>100
3p*<10N/AN/A

*From BTK inhibition studies .

Q. How can contradictory bioactivity data in different assays be addressed?

Advanced
Discrepancies often arise from assay conditions (e.g., cell type, ATP concentration) or compound stability . For example:

  • BTK inhibitors with IC₅₀ <10 nM in enzymatic assays may show reduced activity in cellular models due to poor permeability .
  • Use orthogonal assays (e.g., SPR for binding affinity, metabolic stability tests) to validate hits. Adjust substituents like N-alkyl piperidines to improve pharmacokinetics .

Q. What analytical methods ensure purity and identity of this compound derivatives?

Basic

  • HPLC : Purity >95% (e.g., C18 column, acetonitrile/water gradient) .
  • NMR : ¹H/¹³C spectra confirm regiochemistry (e.g., benzyl proton shifts at δ 4.5–5.0 ppm) .
  • Mass spectrometry : HRMS matches theoretical m/z within 5 ppm error.

Q. What strategies improve selectivity in kinase inhibitor design using this scaffold?

Advanced

  • Hinge-binding modifications : Introduce hydrogen bond donors (e.g., -NH) to interact with kinase backbone residues (e.g., FGFR1 D641) .
  • Hydrophobic pocket targeting : Bulky groups at C5 (e.g., trifluoromethyl) reduce off-target effects .
  • Covalent inhibitors : Electrophilic warheads (e.g., acrylamides) for irreversible binding to cysteine residues (see BTK inhibitors ).

Q. How are regiochemical challenges resolved during functionalization?

Advanced

  • Directed metallation : Use N-oxide intermediates to direct halogenation (e.g., 7-azaindole N-oxide for selective C4 chlorination) .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids at C3/C5 (Pd(PPh₃)₄, K₂CO₃, 105°C) .

Q. What computational tools aid in predicting binding modes?

Advanced

  • Molecular docking (AutoDock, Glide) to model interactions with kinase ATP pockets (e.g., FGFR1 PDB: 3RH0).
  • Free-energy perturbation (FEP) to estimate substituent effects on binding affinity .

Q. How can metabolic instability of lead compounds be mitigated?

Advanced

  • Deuteriation : Replace labile C-H bonds with C-D (e.g., deutero-benzyl groups) to slow oxidative metabolism.
  • Prodrug strategies : Mask polar groups (e.g., phosphate esters for solubility) .

Q. What are the limitations of current synthetic methodologies?

Advanced

  • Low yields in multi-step sequences (e.g., <50% for 3,5-disubstituted analogs ).
  • Scalability : Phase-transfer alkylation requires optimization for gram-scale synthesis .

Comparaison Avec Des Composés Similaires

Structural Analogues of Pyrrolo[2,3-b]pyridine

1-Benzenesulfonylpyrrolo[2,3-b]pyridine Derivatives

  • Synthesis : Prepared via sulfonylation using benzenesulfonyl chloride, as demonstrated in the synthesis of 1-(benzenesulfonyl)-4-chloro-5-iodo-pyrrolo[2,3-b]pyridine (99.2% yield) .
  • Properties : The sulfonyl group increases electrophilicity and may enhance binding to kinase active sites, as seen in related 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives acting as protein kinase inhibitors .
  • Key Difference : Compared to the benzyl group, sulfonyl substituents reduce lipophilicity (logP ~3.48 for sulfonyl derivatives vs. estimated ~3.8 for benzyl analogues) .

5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives

  • Example : 5-Bromo-1-butyl-1H-pyrrolo[2,3-b]pyridine (CAS 86732-22-1 analogues) .
  • Activity : Bromine at the C5 position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, a feature absent in the benzyl derivative .

Heterocyclic Analogues with Different Ring Systems

Thieno[2,3-b]pyridines

  • Structure : Replaces the pyrrole ring with a thiophene moiety.
  • Synthesis : Achieved via cyclization of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate .
  • Activity: Thieno[2,3-b]pyridine derivatives exhibit potent anti-proliferative activity, with IC₅₀ values <1 µM in cancer cell lines (e.g., MDA-MB-231 breast cancer) .
  • Comparison: The sulfur atom in thieno analogues may improve π-stacking interactions in enzymatic pockets compared to pyrrolo derivatives .

Furo[2,3-b]pyridines

  • Structure : Incorporates a furan ring instead of pyrrole.
  • Activity : Demonstrates diverse pharmacological effects, including antimicrobial and anti-inflammatory properties, though direct potency comparisons with pyrrolo derivatives are lacking .

Thiazolo[3,2-a]pyridines

  • Structure : Features a fused thiazole ring.
  • Application : Primarily explored as materials for optoelectronics due to their symmetrical bis-heterocyclic architecture, unlike the pharmacologically oriented pyrrolo derivatives .

Data Table: Comparative Analysis

Compound Class Key Substituent/Modification Synthesis Yield (%) Biological Activity (IC₅₀ or % Inhibition) LogP (Predicted)
1-Benzylpyrrolo[2,3-b]pyridine Benzyl at N1 99 TNIK inhibition (in-house screening) ~3.8
1-Benzenesulfonylpyrrolo[2,3-b]pyridine Benzenesulfonyl at N1 99.2 Kinase inhibition (e.g., EGFR) 3.48
Thieno[2,3-b]pyridine Thiophene ring 70–85 Anti-proliferative (IC₅₀ <1 µM) ~2.9
Furo[2,3-b]pyridine Furan ring Not reported Antimicrobial (broad-spectrum) ~2.5

Research Findings and Implications

  • Activity Trends: Thieno[2,3-b]pyridines outperform pyrrolo analogues in anti-cancer assays, likely due to sulfur’s electronic effects enhancing target binding .
  • Synthetic Flexibility : Brominated pyrrolo derivatives (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) offer superior versatility for medicinal chemistry optimization compared to benzyl or sulfonyl variants .
  • Unresolved Gaps : Direct comparative studies on the pharmacokinetics (e.g., bioavailability, metabolic stability) of these compound classes are absent in the provided evidence.

Propriétés

IUPAC Name

1-benzylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-5-12(6-3-1)11-16-10-8-13-7-4-9-15-14(13)16/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKVSWIHRGBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572937
Record name 1-Benzyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152955-68-5
Record name 1-Benzyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzylpyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-Benzylpyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
1-Benzylpyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
1-Benzylpyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
1-Benzylpyrrolo[2,3-b]pyridine
Reactant of Route 6
1-Benzylpyrrolo[2,3-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.